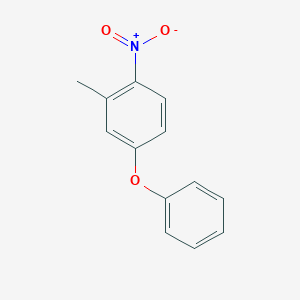

2-Methyl-1-nitro-4-phenoxybenzene

説明

特性

IUPAC Name |

2-methyl-1-nitro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHVZTXZLIRSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369505 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112880-83-8 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of 2 Methyl 1 Nitro 4 Phenoxybenzene

Established Synthetic Routes for Phenoxybenzene Scaffolds

The creation of the phenoxybenzene backbone, a diaryl ether, can be accomplished through several key reactions. These methods range from classic named reactions to modern catalytic systems, each with distinct advantages and limitations.

The Williamson ether synthesis, a classic SN2 reaction, is a fundamental method for forming ethers from an alkoxide and a primary alkyl halide. wikipedia.orgkhanacademy.org For the synthesis of diaryl ethers, this reaction is adapted to use a phenoxide and an aryl halide. However, the direct application is challenging because aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr). jk-sci.commasterorganicchemistry.com

To facilitate the reaction, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions relative to the halide. jk-sci.comwikipedia.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack by the phenoxide, thereby lowering the reaction's activation energy. For example, the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol (B47542) illustrates this principle. wikipedia.org The reaction typically requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. khanacademy.orgjk-sci.com

Key Features of Williamson Ether Synthesis for Diaryl Ethers:

Reaction Type : Nucleophilic Aromatic Substitution (SNAr).

Reactants : A phenoxide and an activated aryl halide.

Requirement : The aryl halide must possess strong electron-withdrawing groups.

Limitation : Does not work with unactivated aryl halides. jk-sci.com

The Ullmann condensation is a more direct and historically significant method for preparing diaryl ethers, involving the copper-promoted coupling of a phenol with an aryl halide. wikipedia.orgslideshare.net Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 210°C), high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper powder or copper(I) salts. wikipedia.org

The general reaction is as follows: Ar-OH + Ar'-X + Cu → Ar-O-Ar' + CuX + H⁺

Modern advancements have led to milder and more efficient Ullmann-type reactions. acs.org These improved protocols often use catalytic amounts of copper(I) salts (e.g., Cu₂O or CuI) in the presence of ligands, such as diamines or picolinic acid, and a base like cesium carbonate (Cs₂CO₃). acs.orgnih.gov These modifications allow the reaction to proceed at lower temperatures and tolerate a wider variety of functional groups, including sterically hindered substrates. acs.orgnih.gov The mechanism is thought to involve the formation of a copper(I) phenoxide which then reacts with the aryl halide. wikipedia.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a versatile and efficient route to diaryl ethers. organic-chemistry.orgresearchgate.net This methodology is often preferred over the Ullmann condensation due to its milder reaction conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org

The reaction couples an aryl halide or triflate with a phenol using a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.comuwindsor.ca The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the phenoxide (formed by the base), and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. youtube.com The choice of ligand, often a bulky, electron-rich phosphine, is critical for the reaction's success. uwindsor.canih.gov

To improve synthetic efficiency and align with the principles of green chemistry, one-pot tandem reactions have been developed for diaryl ether synthesis. rsc.org These strategies combine multiple reaction steps in a single vessel, minimizing waste and purification efforts. mdpi.com

One such approach is a tandem oxidation process where an alcohol is first oxidized to an aldehyde or ketone, which is then trapped in situ by a nucleophile. rsc.org While more commonly applied to C-C bond formation, similar principles can be adapted for C-O bond formation. mdpi.com For instance, a photosensitized oxygenation can convert a diaryl telluride to a diaryltellurium dicarboxylate in a one-pot synthesis, showcasing an oxidative C-O bond-forming strategy. nih.gov Another innovative, though less common, approach for diaryl ether construction could involve the in situ generation of a reactive electrophilic aryl species from a precursor, which is then trapped by a phenol.

Aromatic Functionalization Strategies for 2-Methyl-1-nitro-4-phenoxybenzene

The synthesis of the target molecule, this compound, requires the precise placement of the methyl and nitro groups on the phenoxybenzene core. nih.gov This is typically achieved through electrophilic aromatic substitution, where the regiochemical outcome is controlled by the directing effects of the existing substituents.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction, usually accomplished with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scirp.org The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile. scirp.org

The position of nitration is determined by the substituents already on the ring. libretexts.org To synthesize this compound, a logical synthetic plan would involve nitrating a precursor like p-cresyl phenyl ether (4-methyl-1-phenoxybenzene). In this precursor, both the methyl group (-CH₃) and the phenoxy group (-OPh) are activating, ortho-, para-directing groups. libretexts.org

Phenoxy group (-OPh): Strongly activating, ortho-, para-directing.

Methyl group (-CH₃): Activating, ortho-, para-directing.

Since the phenoxy group is a more powerful activating group than the methyl group, it will primarily direct the incoming electrophile. Nitration will occur at the positions ortho to the phenoxy group. This would lead to the desired product, 2-nitro-4-methyl-1-phenoxybenzene (an alternative name for the target compound), along with its isomer, 3-nitro-4-methyl-1-phenoxybenzene.

An alternative retrosynthetic approach might start with a pre-functionalized ring. For example, one could synthesize 2-methyl-4-nitrophenol (B1582141) and then form the ether linkage via an Ullmann or Buchwald-Hartwig coupling with an aryl halide like bromobenzene. stackexchange.com This strategy can offer better control over the final substitution pattern. The choice of nitration conditions, including the nitrating agent, solvent, and temperature, can also influence the regioselectivity of the reaction. nih.govnih.gov

Friedel-Crafts Alkylation for Methyl Group Introduction

A primary method for introducing a methyl group onto an aromatic ring is the Friedel-Crafts alkylation. mt.com This reaction involves the treatment of an aromatic compound, such as benzene (B151609) or a substituted derivative, with an alkyl halide in the presence of a strong Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com For the synthesis of a precursor to this compound, one might start with the Friedel-Crafts alkylation of a suitable phenoxybenzene derivative.

The mechanism proceeds through the formation of a carbocation or a carbocation-like complex from the alkyl halide and the Lewis acid. mt.com This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. mt.com A subsequent deprotonation step restores the aromaticity of the ring. mt.com

A key consideration in Friedel-Crafts alkylation is the directing effect of existing substituents on the aromatic ring. The phenoxy group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. Therefore, alkylation of phenoxybenzene would be expected to yield a mixture of ortho- and para-methylphenoxybenzene.

Challenges associated with Friedel-Crafts alkylation include the possibility of polyalkylation, as the alkylated product is often more reactive than the starting material, and potential carbocation rearrangements. stackexchange.com However, for the introduction of a simple methyl group, these issues are often manageable.

Halogenation, Sulfonation, and Related Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions are a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups. makingmolecules.com Beyond alkylation, halogenation and sulfonation are common EAS reactions that could be employed in a synthetic route toward this compound.

Halogenation involves the reaction of an aromatic ring with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. The catalyst polarizes the halogen molecule, creating a potent electrophile that is then attacked by the aromatic ring.

Sulfonation is typically achieved by treating an aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com The electrophile in this case is believed to be protonated sulfur trioxide (HSO₃⁺) or SO₃ itself. masterorganicchemistry.com Sulfonation is a reversible reaction, a feature that can be synthetically useful for temporarily blocking a position on the ring. stackexchange.comechemi.com

Nitration , the introduction of a nitro group (NO₂), is another crucial EAS reaction. masterorganicchemistry.com It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitro group is a strong deactivating group and a meta-director in subsequent electrophilic substitution reactions. dalalinstitute.com However, when introduced onto a ring with existing activating groups like methyl and phenoxy, the directing effects of all substituents must be considered. In the case of synthesizing this compound, the nitration step would likely be performed on a 4-methylphenoxybenzene precursor, where the ortho, para-directing methyl and phenoxy groups would direct the incoming nitro group to the desired position.

The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the benzene ring. makingmolecules.comlibretexts.org Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, deactivating groups, which withdraw electron density, generally direct to the meta position, with the exception of halogens which are deactivating but ortho, para-directing. makingmolecules.com

Catalytic Systems and Reaction Optimization in Synthesis

The efficient synthesis of this compound and related diaryl ethers heavily relies on the use of catalytic systems to facilitate key bond-forming reactions. The optimization of these systems, including the choice of catalyst, solvent, and reaction conditions, is crucial for achieving high yields and selectivity.

Role of Copper-Based Catalysts in Etherification Reactions

The formation of the diaryl ether linkage in this compound is often accomplished through an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.org Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems.

Copper(I) species are generally considered the active catalysts in Ullmann-type reactions. organic-chemistry.org The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by reaction with the phenoxide to form an arylcopper phenoxide intermediate. organic-chemistry.org Reductive elimination from this intermediate then yields the diaryl ether and regenerates the Cu(I) catalyst. nih.gov

Various forms of copper have been utilized as catalysts, including copper powder, copper(I) and copper(II) salts (e.g., CuI, Cu₂O, Cu(OAc)₂), and copper nanoparticles. organic-chemistry.orgnih.govcmu.edu The use of ligands, such as diamines and N,N-dimethylglycine, can significantly improve the efficiency of these reactions, often allowing for milder reaction conditions. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodide | Substituted Phenols | CuNP/CNF | Cs₂CO₃ | DMAc | 140 | Good to Excellent | nih.gov |

| Aryl Halides | Phenols | Cu₂O nanocubes | - | THF (reflux) | 66 | - | nih.gov |

| Aryl Halides | Phenols | CuO NPs | Cs₂CO₃ or KOH | DMSO | 110 | Fair to Good | nih.gov |

| Aryl Chlorides | Phenols | CuI nanoparticles | K₂CO₃ | DMF | 110 | Almost Quantitative | nih.gov |

Utilization of Palladium and Nickel Catalysts in Arylation and Reduction Processes

Palladium and nickel catalysts are powerful tools in organic synthesis, particularly for cross-coupling and reduction reactions that are relevant to the synthesis of this compound.

Palladium-catalyzed C-O bond formation , often referred to as Buchwald-Hartwig etherification, provides an alternative to the Ullmann reaction for synthesizing diaryl ethers. researchgate.netrsc.org These reactions typically employ a palladium precursor and a phosphine ligand. researchgate.net While highly effective, the cost of palladium can be a drawback for large-scale synthesis. researchgate.net

Palladium catalysts are also widely used for the reduction of nitroarenes to anilines. rsc.orgcommonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method. commonorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) in the presence of palladium nanoclusters can also be used, offering selectivity under mild conditions. rsc.org This reduction would be a key step if an amino group is needed as a precursor for further transformations.

Nickel catalysts have emerged as a more cost-effective alternative to palladium for various cross-coupling reactions. princeton.edunih.gov Nickel-catalyzed cross-coupling of aryl halides with phenols can be used for diaryl ether synthesis. researchgate.net These reactions often proceed via a radical mechanism, which can offer different reactivity and selectivity compared to palladium-catalyzed processes. princeton.edunih.gov Nickel catalysts, such as Raney nickel, are also effective for the reduction of nitro groups. commonorganicchemistry.com

Table 2: Examples of Palladium and Nickel Catalyzed Reactions

| Reaction Type | Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Reductive Arylation | Nitroarene & Chloroarene | Pd(OAc)₂ / BrettPhos | Forms diarylamines directly | nih.govnih.gov |

| Nitroarene Reduction | Nitroarenes | Pd nanoclusters / NaBH₄ | Selective reduction to various N-compounds | rsc.org |

| Diaryl Ether Synthesis | Aromatic Esters | Pd or Ni / diphosphine ligand | Decarbonylative etherification | researchgate.net |

| Cross-Coupling | Benzylic Acetals & Aryl Iodides | Ni / bpp ligand | Forms dialkyl ethers | princeton.edunih.gov |

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The choice of solvent and the control of reaction conditions (temperature, reaction time, and nature of the base) are critical for optimizing the yield and selectivity of the reactions involved in synthesizing this compound.

In Ullmann-type reactions , polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are often used because they can solubilize the reactants and facilitate the reaction. wikipedia.orgresearchgate.net However, in some cases, non-polar solvents like toluene (B28343) or xylene have been shown to be effective, particularly when using specific catalyst systems. arkat-usa.org The choice of base is also crucial, with common bases including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govarkat-usa.org

The reaction temperature can significantly impact the reaction rate and the formation of side products. While traditional Ullmann reactions required very high temperatures, modern catalytic systems often allow for reactions to proceed at lower temperatures. wikipedia.orgnih.gov

For palladium and nickel-catalyzed reactions , the solvent must be compatible with the catalyst and the reactants. Ethers like tetrahydrofuran (B95107) (THF) and polar aprotic solvents are commonly employed. The choice of ligand is also a critical parameter that can influence the catalyst's activity and selectivity.

The optimization of these parameters is often an empirical process, requiring systematic screening to identify the ideal conditions for a specific transformation.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is fundamental to controlling and improving the synthesis of this compound.

The Ullmann condensation for diaryl ether synthesis is generally believed to proceed through a copper-based catalytic cycle. nih.gov The most widely accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper(III) intermediate. nih.gov This is often the rate-determining step. nih.gov Subsequent reaction with a phenoxide, followed by reductive elimination, yields the diaryl ether and regenerates the Cu(I) catalyst. nih.gov

An alternative to the Ullmann reaction is nucleophilic aromatic substitution (SNAr) . wikipedia.org This mechanism is favored when the aromatic ring of the aryl halide is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. wikipedia.org The nucleophile (a phenoxide in this case) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com Given the presence of a nitro group in the target molecule, an SNAr pathway could be a viable synthetic strategy, especially if a suitable halogenated precursor is used.

For palladium- and nickel-catalyzed cross-coupling reactions , the mechanisms can be more complex and varied. Palladium-catalyzed reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of coupling with organometallic reagents), and reductive elimination. rsc.org In some palladium-catalyzed reductive arylations of nitroarenes, the mechanism involves the in-situ reduction of the nitro group to an azoarene, followed by N-arylation. nih.govnih.gov

Nickel-catalyzed reactions can proceed through pathways involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, and radical intermediates are often implicated. princeton.edunih.gov Trapping experiments can provide evidence for the presence of radical intermediates in these reactions. princeton.edunih.gov

The elucidation of these mechanisms often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. A thorough understanding of the operative mechanism allows for the rational design of more efficient and selective synthetic routes.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) presents a primary and efficient route for the synthesis of this compound. This pathway is particularly favored due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards attack by nucleophiles.

A common and historically significant method for the formation of diaryl ethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. echemi.comgoogle.com In the context of synthesizing this compound, a plausible approach involves the reaction of a 4-halo-2-methyl-1-nitrobenzene (where halo can be Cl, Br, or I) with phenol in the presence of a copper catalyst and a base. The nitro group at the para-position to the halogen leaving group provides significant activation, facilitating the nucleophilic attack by the phenoxide ion. echemi.com

The reaction typically requires high temperatures and polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene. echemi.com The general scheme for the Ullmann condensation is depicted below:

Reaction Scheme:

A variety of copper sources can be employed, including copper powder, copper(I) salts (e.g., CuI, CuBr), and copper(II) salts. The presence of a base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide.

Table 1: Typical Reaction Parameters for Ullmann Condensation

| Parameter | Value/Condition |

| Aryl Halide | 4-chloro-2-methyl-1-nitrobenzene |

| Nucleophile | Phenol |

| Catalyst | Copper(I) iodide (CuI) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 150-200 °C |

The mechanism of the Ullmann condensation is complex and not fully elucidated but is thought to involve the formation of a copper-phenoxide species which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide.

Electrophilic Aromatic Substitution Mechanisms

An alternative synthetic strategy involves the introduction of the nitro group via an electrophilic aromatic substitution (EAS) reaction on a pre-existing 2-methylphenoxybenzene molecule. However, this approach presents significant challenges regarding regioselectivity.

The nitration of 2-methylphenoxybenzene would involve treating the substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. mdpi.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. chemguide.co.ukyoutube.com

The directing effects of the existing substituents on the aromatic ring, the methyl group and the phenoxy group, would determine the position of the incoming nitro group. Both the methyl group and the phenoxy group are ortho-, para-directing activators. In 2-methylphenoxybenzene, the positions ortho and para to the activating phenoxy group are positions 2, 4, and 6. The position para to the phenoxy group (position 4) is already occupied by the methyl group. Therefore, nitration would be expected to occur at the positions ortho to the phenoxy group (positions 2 and 6) and ortho and para to the methyl group. This would likely lead to a mixture of isomers, including the desired 2-nitro-6-methylphenoxybenzene and 4-nitro-2-methylphenoxybenzene, as well as other dinitrated and polysubstituted byproducts, making the isolation of the target compound challenging.

A more viable electrophilic substitution approach would be the nitration of toluene (methylbenzene) as a first step. This reaction yields a mixture of ortho- and para-nitrotoluene. mdpi.com The para-isomer, 4-nitrotoluene, can be separated and then further functionalized. However, the direct introduction of the phenoxy group onto the nitrated ring at the desired position via electrophilic means is not a standard or feasible transformation.

Therefore, a more logical synthetic sequence would involve an initial electrophilic nitration followed by a nucleophilic substitution, as detailed in the previous section. For instance, the synthesis could commence with the nitration of toluene, followed by halogenation at the 4-position of the resulting 2-nitrotoluene, and subsequent Ullmann condensation with phenol.

Role of Activated Intermediates in Complex Syntheses

The synthesis of this compound via the nucleophilic aromatic substitution pathway proceeds through a key activated intermediate known as a Meisenheimer complex . orgsyn.org This intermediate is formed when the nucleophile (phenoxide) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring.

The presence of the nitro group para to the site of nucleophilic attack is crucial for the stabilization of the Meisenheimer complex. The negative charge introduced by the nucleophile can be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate and lowering the activation energy for its formation. This resonance stabilization is a key factor that drives the reaction forward.

Resonance Structures of the Meisenheimer Complex:

The formation of the Meisenheimer complex is typically the rate-determining step in the S_NAr mechanism. The subsequent loss of the leaving group (e.g., chloride or bromide) is a fast process that restores the aromaticity of the ring, leading to the final product. The stability of the Meisenheimer complex directly influences the reaction rate, with more effective electron-withdrawing groups leading to a more stable intermediate and a faster reaction.

In the context of more complex syntheses, the understanding and control of such activated intermediates are paramount. For instance, in the synthesis of poly-substituted diaryl ethers, the strategic placement of activating and deactivating groups can be used to direct the regioselectivity of sequential nucleophilic aromatic substitution reactions. The stability of the corresponding Meisenheimer complexes for different potential reaction sites would determine the final product distribution.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out atomic connections and spatial relationships.

The ¹H NMR spectrum of 2-Methyl-1-nitro-4-phenoxybenzene is predicted to display distinct signals corresponding to each unique proton environment. The electron-withdrawing nitro group and the electron-donating methyl and phenoxy groups create a dispersed spectrum.

Aromatic Protons (Nitro-substituted Ring): The three protons on the dually substituted benzene (B151609) ring (H-3, H-5, and H-6) would appear in the downfield region. The potent electron-withdrawing effect of the nitro group at C-1 significantly deshields the ortho proton (H-6) and para proton (H-3).

H-3: Expected to appear as a doublet of doublets due to coupling with both H-5 (meta coupling, J ≈ 2-3 Hz) and H-6 (para coupling, J ≈ 0.5 Hz, often not resolved).

H-5: Predicted to be a doublet of doublets, coupling to H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz). libretexts.org

H-6: Expected to be a doublet due to ortho coupling with H-5 (J ≈ 8-9 Hz).

Aromatic Protons (Phenoxy Ring): The five protons of the phenoxy group are expected to appear as a complex multiplet in the range of 7.0-7.4 ppm, typical for a monosubstituted benzene ring.

Methyl Protons: The methyl group (CH₃) attached to C-2 would produce a singlet, as it has no adjacent protons, with a chemical shift anticipated around 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.3 | Singlet (s) | N/A |

| Phenoxy-H (ortho, meta, para) | 7.0 - 7.4 | Multiplet (m) | N/A |

| H-5 | ~7.5 | Doublet of Doublets (dd) | J_ortho ≈ 8-9, J_meta ≈ 2-3 |

| H-3 | ~7.9 | Doublet of Doublets (dd) | J_meta ≈ 2-3, J_para ≈ 0.5 |

| H-6 | ~8.1 | Doublet (d) | J_ortho ≈ 8-9 |

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the asymmetric molecule. The chemical shifts are influenced by the electronic environment created by the various substituents.

Methyl Carbon: The methyl carbon is the most shielded, appearing at the highest field (~20 ppm).

Aromatic Carbons: The aromatic carbons will resonate between ~115 and ~160 ppm.

The carbon bearing the nitro group (C-1) and the carbon attached to the ether oxygen (C-4) are expected to be the most deshielded among the ring carbons due to the strong electron-withdrawing and anisotropic effects of these groups.

Carbons on the phenoxy ring will show characteristic shifts for a monosubstituted benzene ring.

The quaternary carbons (C-1, C-2, C-4, and C-1' of the phenoxy group) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 |

| Aromatic CH | 115 - 135 |

| Aromatic C-CH₃ (C-2) | 130 - 140 |

| Aromatic C-NO₂ (C-1) | 140 - 150 |

| Aromatic C-O (C-4, C-1') | 150 - 160 |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a crucial cross-peak between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-5 and H-3 would confirm their meta relationship. It would also show complex correlations among the protons of the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹J_CH). sdsu.edu An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the methyl proton singlet to the high-field methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is vital for connecting the molecular fragments. sdsu.edu Key HMBC correlations would include:

A correlation from the methyl protons to C-2, C-1, and C-3, confirming the position of the methyl group.

Correlations from the ortho-protons of the phenoxy ring to the carbon C-4 of the nitro-substituted ring, providing unambiguous evidence of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net A NOESY spectrum would show cross-peaks between the methyl protons and the H-6 proton, confirming their spatial proximity. It would also show correlations between the ortho-protons of the phenoxy ring and the H-3 and H-5 protons of the other ring, further defining the molecule's conformation.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are used to identify the specific functional groups present in a molecule based on how they absorb infrared radiation. vscht.cz

The FTIR spectrum of this compound will display a series of absorption bands, each corresponding to the vibrational frequency of a specific bond or functional group within the molecule. This provides a molecular "fingerprint" and confirms the presence of the key structural motifs.

The most diagnostic peaks in the FTIR spectrum are those associated with the nitro, ether, and aromatic components of the molecule.

Nitro Group (NO₂): This group is characterized by two strong and distinct stretching vibrations:

An asymmetric stretch, typically found in the region of 1560-1520 cm⁻¹. researchgate.netresearchgate.net

A symmetric stretch, appearing at a lower frequency, around 1355-1340 cm⁻¹. researchgate.netresearchgate.net

Aryl Ether (Ar-O-Ar): The C-O-C ether linkage gives rise to strong absorption bands. The asymmetric stretch is particularly prominent and is expected around 1270-1230 cm⁻¹. A symmetric stretching band can be observed near 1050-1020 cm⁻¹.

Aromatic Moieties: The benzene rings produce several characteristic bands:

Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹. vscht.cz

C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range can provide information about the ring substitution pattern.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in -CH₃) | Stretching | 2980 - 2870 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1340 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1270 - 1230 |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1050 - 1020 |

| Aromatic C-H | Out-of-Plane Bending | 900 - 690 |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Methyl-2-nitroaniline |

| 4-nitrophenyl-4'-nitrobenzoate |

| 2-methoxy-4-nitroaniline |

| 1,1,2-trichloroethane |

| DEPT |

| COSY |

| HSQC |

| HMBC |

| NOESY |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by the presence of multiple chromophores, namely the nitrated benzene ring and the phenoxy group.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic spectrum of this compound is primarily governed by the π → π* and n → π* transitions associated with its aromatic systems and the nitro group. The benzene rings contain π electrons that can be excited to higher energy π* orbitals. The nitro group introduces n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen atoms to an anti-bonding π* orbital. slideshare.netyoutube.com

The expected electronic transitions for this compound include:

π → π transitions:* These are typically intense absorptions arising from the conjugated π systems of the two aromatic rings. slideshare.netyoutube.com

n → π transitions:* These transitions, associated with the nitro group, are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. slideshare.netyoutube.com

The conjugation between the nitro group and the benzene ring, as well as the ether linkage with the second phenyl ring, creates an extended π-electron system, which is expected to result in complex absorption bands in the UV-Vis spectrum.

Spectroscopic Changes during Molecular Interactions

The UV-Vis spectrum of this compound is sensitive to its molecular environment. Interactions such as solvent effects and binding to other molecules can induce noticeable spectroscopic shifts.

Solvent Effects: Changing the polarity of the solvent can lead to shifts in the absorption maxima (λmax). For π → π* transitions, polar solvents may cause small shifts. However, for n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding electrons on the oxygen atoms of the nitro group, thus increasing the energy required for the transition. shivajicollege.ac.in

Intermolecular Interactions: The formation of hydrogen bonds or other non-covalent interactions with other molecules can alter the electronic distribution within this compound, leading to changes in its UV-Vis spectrum. These changes can be monitored to study binding events and intermolecular forces.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass can be calculated from its molecular formula, C13H11NO3.

| Property | Value |

| Molecular Formula | C13H11NO3 |

| Monoisotopic Mass | 229.0739 u |

| Average Mass | 229.2322 u |

This data is computed and provides a theoretical basis for experimental verification by HRMS.

Fragmentation Patterns and Structural Information from Mass Spectral Data

In mass spectrometry, the molecular ion of this compound will undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information about the compound's structure. While specific experimental data for this compound is not available, a plausible fragmentation pattern can be predicted based on the functional groups present. libretexts.orgchemguide.co.uk

The structure contains several bonds that are likely to cleave upon ionization. Key fragmentation pathways would likely involve:

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy group and the methyl-nitrophenyl group.

Loss of the nitro group (NO2).

Fragmentation of the methyl group (CH3).

Cleavage within the aromatic rings, though this is generally less favorable due to their stability. whitman.edu

A hypothetical fragmentation pattern could yield the following significant peaks:

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 229 | [M]+ (Molecular Ion) |

| 183 | [M - NO2]+ |

| 136 | [M - C6H5O]+ |

| 93 | [C6H5O]+ |

| 77 | [C6H5]+ |

This table represents a predictive fragmentation pattern based on general principles of mass spectrometry. The relative abundances of these fragments would depend on their stability. youtube.com

X-ray Crystallography

As of the current literature survey, there is no publicly available crystal structure for this compound. However, studies on similar molecules, such as 1-nitro-4-(4-nitrophenoxy)benzene, have been conducted, revealing details about crystal packing and intermolecular interactions like C-H···O hydrogen bonds. researchgate.net Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be invaluable for a complete structural elucidation, confirming the connectivity and stereochemistry of the molecule and providing insights into its solid-state packing and intermolecular forces.

Anticipated Molecular Structure from Comparative Analysis

Based on analyses of similar nitroaromatic compounds, the molecule would consist of two phenyl rings connected by an ether linkage. One ring is substituted with a nitro group and a methyl group, while the other remains unsubstituted. The geometry around the ether oxygen would be bent, and the two aromatic rings would not be coplanar. The nitro group is typically found to be slightly twisted out of the plane of the benzene ring to which it is attached.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Z (molecules per unit cell) | 4 |

| a (Å) | ~13-14 |

| b (Å) | ~4-9 |

| c (Å) | ~13-15 |

| β (°) | ~91-101 |

| V (ų) | ~680-780 |

Note: These values are hypothetical and derived from published data for structurally similar compounds like 1-chloro-2-methyl-4-nitrobenzene mdpi.comnih.gov and 4-methyl-3-nitrobenzonitrile (B17182). nih.gov

Probable Crystal Packing and Supramolecular Interactions

The way molecules arrange themselves in a crystal lattice is dictated by a variety of weak intermolecular forces. For this compound, the following interactions are expected to be significant in stabilizing the crystal structure.

C-H···O Contacts: Weak hydrogen bonds involving the hydrogen atoms of the methyl group and the aromatic rings interacting with the oxygen atoms of the nitro group are highly probable. These interactions are a common feature in the crystal packing of nitro compounds and play a crucial role in forming extended networks. mdpi.comchemspider.com For instance, in related structures, C–H···O bond distances are typically observed in the range of 2.20 to 2.70 Å. mdpi.com

π-π Stacking: The aromatic rings of adjacent molecules are likely to engage in π-π stacking interactions. These can be either parallel-displaced or T-shaped arrangements. In similar structures, such as 1-chloro-2-methyl-4-nitrobenzene, π-π contacts between adjacent benzene rings are a key stabilizing feature. mdpi.comnih.gov The centroid-to-centroid distances for these interactions typically fall between 3.8 Å and 4.0 Å.

Table 2: Expected Supramolecular Interactions in the Crystal of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| C-H···O | C-H (methyl/aryl) | O (nitro) | 2.20 - 2.70 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.80 - 4.00 |

Conformational Analysis and Dihedral Angles in the Solid State

Aryl-Ether-Aryl Conformation: The two phenyl rings are not expected to be in the same plane. The twist around the ether linkage is crucial for the molecule's three-dimensional shape. The dihedral angle between the mean planes of the nitrophenyl ring and the phenoxy ring is anticipated to be significant, likely in the range of 50-60°, similar to what is observed in related diaryl ethers like 1-nitro-4-(4-nitrophenoxy)benzene. nih.gov

Nitro Group Orientation: The nitro group is rarely perfectly coplanar with the benzene ring due to steric hindrance and crystal packing forces. A slight twist is expected, with the dihedral angle between the nitro group and the phenyl ring plane likely being between 5° and 25°. This has been observed in compounds like 1-chloro-2-methyl-4-nitrobenzene (6.2°) and 4-methyl-3-nitrobenzonitrile (23-25°). mdpi.comnih.gov

Table 3: Predicted Key Dihedral Angles (°) for Solid-State this compound

| Dihedral Angle | Predicted Value (°) |

| C(nitro-ring)-O-C(phenoxy-ring)-C(phenoxy-ring) | 120 - 140 |

| O-C(nitro-ring)-C-C (nitro group torsion) | 5 - 25 |

| C(nitro-ring)-C(nitro-ring)-O-C(phenoxy-ring) | 50 - 60 |

This theoretical analysis, based on data from analogous compounds, provides a robust hypothesis for the structural characteristics of this compound. Definitive confirmation and precise values, however, await experimental determination via single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular properties at the atomic and electronic levels. For 2-Methyl-1-nitro-4-phenoxybenzene, these calculations can elucidate its structure, stability, and reactive sites.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general knowledge of similar structures, as specific published data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | ~1.48 |

| N-O Bond Lengths (Å) | ~1.22 |

| C-O (ether) Bond Length (Å) | ~1.36 |

| Dihedral Angle (C-C-N-O) (°) | ~10-30 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenoxy-substituted ring, which is electron-rich. In contrast, the LUMO is anticipated to be concentrated on the nitro-substituted benzene (B151609) ring, particularly on the nitro group itself, which is strongly electron-withdrawing. This distribution suggests that the phenoxy ring would be the site of electrophilic attack, while the nitro-substituted ring would be susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on general principles of FMO theory, as specific published data for this compound is not available.

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -2.0 |

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution Analysis

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors. The phenoxy ring would also exhibit a degree of negative potential. In contrast, a positive potential would be expected around the nitro group and the aromatic protons of the nitro-substituted ring, indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Modeling

Computational modeling can be employed to elucidate the pathways and transition states of chemical reactions, providing a deeper understanding of reaction mechanisms and selectivity.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

The substituents on the benzene rings of this compound govern the regioselectivity of aromatic substitution reactions. The methyl (-CH3) and phenoxy (-OPh) groups are activating and ortho, para-directing for electrophilic aromatic substitution. The nitro (-NO2) group is deactivating and meta-directing.

In an electrophilic attack on the nitro-substituted ring, the incoming electrophile would be directed to the positions meta to the nitro group (and ortho or para to the methyl and phenoxy groups). On the phenoxy ring, electrophilic substitution would occur at the ortho and para positions relative to the ether linkage.

Conversely, in a nucleophilic aromatic substitution, which typically requires a strong electron-withdrawing group, the nitro-substituted ring would be the site of reaction. The nucleophile would preferentially attack the positions ortho and para to the nitro group. Computational modeling can quantify the activation energies for attack at different positions, thereby predicting the most likely products. This involves calculating the stability of the Meisenheimer complex intermediates for each possible substitution pattern.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the atomic-level movements and conformational preferences of molecules over time. For this compound, MD simulations would be crucial for understanding its structural flexibility, which is largely dictated by the rotational freedom around the ether linkage.

Flexibility and Rotational Barriers around the Ether Linkage

Rotation around the dihedral angles of the C-O-C bridge allows the molecule to adopt various conformations. The presence of the methyl and nitro groups on one of the phenyl rings introduces steric hindrance and electronic effects that influence the rotational energy barriers. Theoretical studies on related nitrodiphenyl ethers suggest that the energy landscape is characterized by several local minima corresponding to different stable conformations. The global minimum energy conformation would represent the most populated state, but the molecule can transition between different conformations if the energy barriers are surmountable at ambient temperatures. The planarity between the nitro group and its attached phenyl ring is also a factor, with a slight dihedral angle typically observed. researchgate.net

| Torsional Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(nitro-phenyl)-C(ether)-O-C(phenyl) | Rotation of the 2-methyl-4-nitrophenyl group relative to the ether oxygen | Highly influenced by the ortho-methyl group, leading to significant steric hindrance and a higher rotational barrier compared to an unsubstituted ring. |

| C(ether)-O-C(phenyl)-C(phenyl) | Rotation of the phenyl group relative to the ether oxygen | Lower rotational barrier compared to the substituted ring, allowing for more facile rotation. |

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can significantly impact the conformational preferences and dynamics of this compound. The polarity of the solvent is a critical factor. In polar solvents, conformations with a larger dipole moment would be stabilized. For instance, studies on similar nitroaromatic compounds have shown that increasing solvent polarity can lead to a progressive shift to longer wavelengths in absorption spectra, indicating stabilization of the excited state and a change in electronic properties. researchgate.net

MD simulations in explicit solvent models (e.g., water, methanol, or less polar solvents like cyclohexane) would reveal specific solvent-solute interactions. Polar solvent molecules are expected to form favorable interactions with the electronegative nitro group. These interactions can influence the rotational dynamics around the ether linkage, potentially altering the conformational equilibrium compared to the gas phase. researchgate.net

Molecular Interaction Studies

Computational methods can predict how this compound might interact with biological macromolecules, offering insights into its potential bioactivity and pharmacokinetic profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov Given that many nitrodiphenyl ethers exhibit herbicidal or other biological activities, docking studies could explore the binding of this compound to relevant protein targets. documentsdelivered.comnih.gov For example, in herbicidal nitrodiphenyl ethers, the target is often protoporphyrinogen (B1215707) oxidase (PPO).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For nitroaromatic compounds, QSAR models have often been used to predict toxicity. nih.gov

To develop a QSAR model that includes this compound, a dataset of structurally related nitrodiphenyl ethers with known biological activities (e.g., IC50 values for enzyme inhibition) would be required. Molecular descriptors for each compound would be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment) influenced by the electron-withdrawing nitro group.

Hydrophobicity descriptors: (e.g., LogP) which is crucial for membrane permeability.

The resulting QSAR equation would quantify the contribution of each descriptor to the observed activity, allowing for the prediction of the activity of this compound. The presence of substituents next to the nitro group has been shown to be important for the activity of nitrodiphenyl ethers. documentsdelivered.com

| Property | Predicted Value | Significance in QSAR |

|---|---|---|

| Molecular Weight | 229.23 g/mol | Influences diffusion and transport properties. |

| XLogP3-AA | 3.6 | A measure of lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. nih.gov |

| Topological Polar Surface Area | 55.1 Ų | Relates to hydrogen bonding potential and permeability. nih.gov |

| Rotatable Bond Count | 3 | An indicator of molecular flexibility. evitachem.com |

Pharmacokinetic Parameter Prediction (e.g., BBB Permeability)

Computational models can also predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). A key parameter for compounds targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). nih.gov

The prediction of BBB permeability for this compound can be estimated using models based on its physicochemical properties. nih.gov Properties such as high lipophilicity (indicated by a high LogP value), low polar surface area (generally < 90 Ų), and low molecular weight (generally < 500 g/mol ) are often associated with increased BBB penetration. nih.gov Based on its predicted properties (Table 2), this compound has characteristics that are generally favorable for BBB permeability. However, specific transporters can also play a role in either facilitating uptake or promoting efflux from the brain. nih.gov

Advanced Research Applications and Biological Relevance

Applications in Polymer Chemistry and Advanced Materials

The unique combination of a reactive nitro group and a stable ether linkage suggests potential utility in the synthesis and modification of high-performance polymers.

Precursor Role in the Synthesis of Specialty Polymers (e.g., Polyether Ether Ketone, PEEK)

While direct synthesis of Polyether Ether Ketone (PEEK) using 2-Methyl-1-nitro-4-phenoxybenzene as a monomer is not documented in the reviewed literature, the chemistry of related compounds provides a basis for its potential role. The commercial synthesis of PEEK typically involves a nucleophilic substitution polycondensation of monomers like 4,4'-difluorobenzophenone (B49673) and hydroquinone. researchgate.net

However, modifications of existing PEEK polymers often involve nitration to introduce nitro groups (NO2-PEEK). researchgate.net These nitro groups can then be chemically reduced to amino groups (NH2-PEEK), which serve as reactive sites for further polymer functionalization. researchgate.net Theoretically, a molecule like this compound could be functionalized for polymerization. The nitro group can be reduced to an amine, which could then participate in polycondensation reactions to form polyamides or polyimides. The ether linkage provides the flexibility and thermal stability characteristic of poly(aryl ether) systems.

Formation of Monomers for High-Performance Thermoplastic Polymers

The transformation of this compound into a monomer for high-performance thermoplastics would necessitate the introduction of additional reactive functional groups. For instance, the aromatic rings could undergo reactions like Friedel-Crafts acylation to introduce ketone linkages, or halogenation to create sites for nucleophilic aromatic substitution polymerization.

A related compound, 4-nitrophenyl 2-methylpropionat-2-yl radical, has been used to create initiators for nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. researchgate.net This suggests that the nitrophenoxy moiety has relevance in the synthesis of well-defined polymers, such as block copolymers, although this application is for initiating polymerization of vinyl monomers rather than forming the backbone of a high-performance thermoplastic like PEEK. researchgate.net

Studies on Thermal Degradation of Polysulfone and Identification of Related By-products

Polysulfones are high-performance thermoplastics known for their thermal stability. acs.org Their degradation, which typically begins at temperatures above 400°C, involves the cleavage of the weakest bonds in the polymer chain, primarily the C-S bonds. acs.orgbasf.com The thermal decomposition of aromatic poly(ether sulfone)s yields a range of by-products. Key gaseous products identified through pyrolysis-mass spectrometry include sulfur dioxide (SO2) and phenol (B47542). mdpi.com Other identified products include those containing biphenyl (B1667301) and dibenzofuran (B1670420) units, which form at temperatures exceeding 450-500°C. mdpi.com A review of the literature on polysulfone degradation does not identify this compound as a specific by-product. acs.orgmdpi.com The primary degradation pathways involve the scission of sulfone and ether linkages, leading to simpler aromatic fragments. mdpi.com

Exploration of Biological Activities and Mechanisms of Action

Nitroaromatic compounds are a well-studied class of molecules with diverse biological activities, often linked to their electrochemical properties and ability to interact with cellular macromolecules.

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

There is no specific research available in the reviewed literature detailing the cytotoxicity or antiproliferative activity of this compound. However, the broader class of nitroaromatic compounds has been extensively investigated for these properties. The cytotoxicity of these compounds is often related to the position of the nitro group and the presence of other functional groups on the aromatic ring. nih.gov

For instance, various N-alkyl-nitroimidazoles have shown cytotoxic activity against breast (MDA-MB-231) and lung (A549) cancer cell lines, with LC50 values as low as 16.7 µM. oup.com Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives, which are also heterocyclic compounds, exhibit significant antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov The activity of these related compounds highlights the potential for nitro-containing molecules to inhibit cancer cell growth, though experimental validation for this compound is required.

Table 1: Examples of Antiproliferative Activity in Structurally Related or Nitro-Containing Compounds

This table presents data for compounds other than this compound to illustrate the activity of the broader chemical class, as no direct data for the subject compound was found in the reviewed literature.

| Compound Class/Name | Cancer Cell Line | Activity (IC50) | Reference |

| 4-amino-thieno[2,3-d]pyrimidine derivative (Compound 2) | MCF-7 (Breast) | 4.3 µg/mL | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine derivative (Compound 2) | MDA-MB-231 (Breast) | 18.28 µg/mL | nih.gov |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~20 µM (LC50) | oup.com |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | ~17 µM (LC50) | oup.com |

| Ruthenium(II) polypyridyl complexes | Various (HepG-2, HeLa, A549, etc.) | 14.9 - 30.1 µM |

DNA Binding Mechanisms and Characterization

Specific studies on the DNA binding mechanism of this compound have not been identified. However, the mechanism by which many nitroaromatic compounds interact with DNA is well-characterized. These compounds are often not mutagenic themselves but are considered pro-mutagens. nih.govuconn.edu Their mutagenic and carcinogenic effects are frequently initiated by the metabolic reduction of the nitro group to a hydroxylamino derivative. oup.com

This reactive intermediate can then form covalent adducts with DNA bases, particularly guanine. uconn.edu The formation of these bulky adducts can distort the DNA structure, leading to errors during DNA replication and transcription, which ultimately results in mutations. nih.govuconn.edu The specific mutagenicity of a nitroaromatic compound depends on factors such as the structure of the DNA adduct, the surrounding DNA sequence, and the cell's DNA repair capabilities. uconn.edu Studies on carcinogens like 4-nitroquinoline-1-oxide show that their binding can alter DNA structure and affect the activity of enzymes that interact with DNA. fiu.edu While this provides a general mechanism for the class, the precise DNA binding affinity and mode of interaction for this compound would need to be determined experimentally.

Research on this compound Remains Largely Undisclosed

Despite its availability as a chemical intermediate, detailed scientific research into the advanced biological applications of the compound This compound is not extensively documented in publicly accessible literature. While its potential for biological activity has been noted, specific studies outlining its interactions with biological molecules like DNA and enzymes, or its efficacy as an antimicrobial or antioxidant agent, are scarce. evitachem.com

Limited Public Data on Biological Interactions

An in-depth analysis of scientific databases reveals a significant gap in the understanding of how this compound interacts with key biological components. The specific mechanisms of its potential bioactivity, which would be crucial for any therapeutic development, remain uncharacterized in published research.

DNA Interaction Studies

There is a lack of available data on the specific binding modes of this compound with DNA. Consequently, information regarding its potential to intercalate between DNA base pairs or bind to its grooves is not available. This absence of data extends to electrochemical and spectroscopic analyses, which are standard methods to investigate such interactions. For instance, while cyclic voltammetry is a common technique to probe the electrochemical behavior of DNA-drug interactions, no such studies have been reported for this particular compound. Similarly, spectroscopic analyses using UV-Visible or fluorescence to study the formation of adducts between DNA and this compound have not been published.

Unexplored Therapeutic Potential

The potential of this compound in various therapeutic areas, including as an enzyme inhibitor or as an antimicrobial agent, appears to be an open field for investigation.

Enzyme Inhibition, Antioxidant, and Antimicrobial Properties

There is no specific information available regarding the inhibitory potential of this compound against enzymes such as β-ketoacyl-ACP synthase (FabH), a key enzyme in bacterial fatty acid synthesis. Furthermore, its capacity as an antioxidant and its ability to scavenge free radicals have not been documented.

While related nitro-containing compounds and phenoxy derivatives have been investigated for their antimicrobial and antifungal properties, the efficacy of this compound against pathogenic microorganisms has not been specifically reported. nih.govmdpi.com Similarly, its potential activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, remains unevaluated in published studies, although other nitro-based compounds have been explored as potential anti-tubercular agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Variations on Efficacy and Selectivity

No specific research detailing the synthesis of this compound derivatives and the subsequent evaluation of their efficacy and selectivity was found. SAR studies require the systematic modification of a lead compound and testing of the resulting analogs to determine how changes in chemical structure affect biological activity. Such studies for this specific compound have not been identified in the available literature.

Identification of Pharmacophoric Features for Biological Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov The generation of such a model requires extensive biological data from a series of active compounds. As there is no published research on the biological targets or activity of this compound, no specific pharmacophoric features have been identified.

Implications for Drug Discovery and Development (mechanistic and SAR focus)

Chemopreventive Agent Potential

There is no available scientific evidence or research to suggest that this compound or its derivatives have been investigated for potential as chemopreventive agents.

Overcoming Clinical Resistance and Improving Potency

Research into overcoming clinical resistance and improving potency is typically conducted on established therapeutic agents or promising drug candidates that have demonstrated a specific biological activity. For example, extensive research has been conducted on nitroimidazole analogs to overcome resistance in tuberculosis treatment. nih.gov However, no such studies have been published for this compound.

Conclusion and Future Directions in Research

Synthesis of Key Findings and Current Understanding of 2-Methyl-1-nitro-4-phenoxybenzene

This compound is a substituted diaryl ether with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . evitachem.comnih.gov Its structure, featuring a phenoxy group and a nitro-substituted toluene (B28343) ring, positions it as a compound of interest in several scientific domains. Current understanding identifies it primarily as a chemical intermediate. evitachem.com In this capacity, it serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. evitachem.com

Research has indicated its potential in biological applications, with some investigations into its anti-cancer properties. evitachem.comrsc.org This aligns with the broader class of diaryl ethers, which are recognized as valuable scaffolds in medicinal chemistry due to their presence in numerous biologically active natural products. calstate.eduresearchgate.net Additionally, its chromophoric nitro group and aromatic system have led to explorations of its use in the manufacturing of dyes. evitachem.com The synthesis of diaryl ethers like this compound can be approached through various established methods, including the Ullmann condensation, nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions. calstate.eduresearchgate.netorganic-chemistry.org However, the synthesis of unsymmetrical and functionally diverse diaryl ethers remains an area of active development. rsc.org

Identification of Unexplored Research Avenues and Methodological Challenges

Despite its availability and potential applications, this compound remains a relatively underexplored compound. A significant research gap exists in the detailed investigation of its biological activities. While preliminary interest in its anti-cancer potential has been noted, comprehensive studies on its mechanism of action, structure-activity relationships (SARs), and broader pharmacological profile are lacking. evitachem.comrsc.org Future research could focus on synthesizing a library of derivatives to probe how modifications to the methyl, nitro, or phenoxy groups affect its biological efficacy.

Methodological challenges are primarily centered on the synthesis of diaryl ethers. Achieving high yields and selectivity in the synthesis of unsymmetrical diaryl ethers can be difficult. calstate.edu Traditional methods like the Ullmann reaction often require harsh conditions, while modern catalytic systems are continuously being refined to improve efficiency and substrate scope. calstate.eduorganic-chemistry.org For this compound, developing regioselective synthetic strategies that consistently produce the desired isomer over others is a key challenge. Furthermore, the development of greener, more sustainable synthetic routes that avoid harsh reagents and minimize waste is a pressing need. nih.govscilit.com Investigating catalyst-free, microwave-assisted synthesis or novel catalytic systems, such as those employing N-heterocyclic carbenes or new copper complexes, could represent fruitful research avenues. nih.govrsc.orgnih.gov

Broader Impact and Future Outlook for Diaryl Ether Chemistry in Academia and Industry

The study of compounds like this compound is intrinsically linked to the broader field of diaryl ether chemistry, which holds significant promise for both academic and industrial sectors. Diaryl ether motifs are central to a wide array of natural products and synthetic compounds with important biological activities, including antibiotic, antiviral, anti-inflammatory, and herbicidal properties. calstate.eduresearchgate.net The total synthesis of complex molecules like the antibiotic vancomycin (B549263), which contains a diaryl ether linkage, highlights the importance of robust synthetic methodologies. researchgate.net

The future of diaryl ether chemistry will likely be driven by several key trends. In academia, there is a continuous push to develop novel, more efficient, and stereoselective synthetic methods. rsc.org This includes the design of advanced catalysts that can operate under milder conditions and tolerate a wider range of functional groups. organic-chemistry.orgnih.gov Metal-free synthesis and the use of unconventional energy sources like microwaves are also gaining traction as part of the broader green chemistry initiative. organic-chemistry.orgnih.gov

In the industrial realm, particularly in pharmaceuticals and agrochemicals, the diaryl ether scaffold remains a privileged structure for drug discovery. rsc.orgresearchgate.net As the challenge of antibiotic resistance grows, the synthesis of novel vancomycin analogues and other diaryl ether-containing compounds will be a critical area of research. researchgate.net Furthermore, the application of diaryl ethers in materials science, for polymers and dyes, continues to be an area of interest. evitachem.com The ongoing development of synthetic methods will enable the creation of new materials with tailored properties. The synergy between academic innovation in synthesis and industrial application will ensure that diaryl ether chemistry remains a vibrant and impactful field of research.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methyl-1-nitro-4-phenoxybenzene with high purity?

- Methodological Answer : Utilize predictive tools like Reaxys and BKMS_METABOLIC to identify feasible pathways, focusing on nitration and etherification reactions. For example:

- Nitration : Introduce nitro groups using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Etherification : Couple phenoxy groups via Ullmann or nucleophilic aromatic substitution, using Cu catalysts or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .

- Fire Hazards : Employ CO₂ or dry chemical powder extinguishers; avoid water jets due to toxic fume risks (e.g., NOₓ) .

- Spill Management : Contain spills with inert absorbents (vermiculite), then dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate experimental NMR shifts (δ) with DFT-based predictions (e.g., Gaussian09, B3LYP/6-31G*). Adjust for solvent effects using PCM models .

- Controlled Experiments : Repeat syntheses under varying conditions (e.g., temperature, catalyst loading) to isolate isomerization or byproduct formation .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

- Machine Learning : Train models on nitroaromatic reaction databases to optimize catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. How can derivatization of this compound enhance its application in drug discovery?

- Methodological Answer :

- Functionalization : Reduce nitro groups to amines (H₂/Pd-C) for coupling with sulfonamides or acyl chlorides .

- Biological Screening : Test derivatives against antimicrobial assays (e.g., MIC for E. coli) or kinase inhibition panels .

Q. What methodologies identify degradation products of this compound under environmental conditions?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous/organic solvents; analyze via LC-QTOF-MS for nitroso or phenolic byproducts .

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition (10°C/min, N₂ atmosphere) to identify volatile fragments .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

- Methodological Answer :

- Solvent Recycling : Recover DMF via vacuum distillation (70°C, 15 mmHg) .

- Biocatalysis : Use immobilized lipases for regioselective etherification, reducing metal catalyst waste .

Q. How should researchers navigate data-sharing challenges for nitroaromatic compounds like this compound?

- Methodological Answer :

- FAIR Principles : Deposit spectral data in repositories (e.g., PubChem, Zenodo) with metadata on experimental conditions .

- Ethical Compliance : Anonymize toxicity data to comply with REACH regulations while enabling open-access reuse .

Q. What cross-disciplinary applications exist for this compound beyond organic chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes